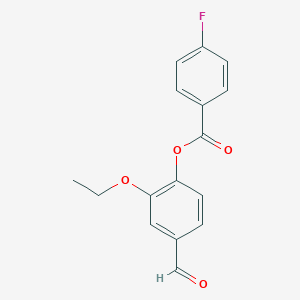

2-Ethoxy-4-formylphenyl 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethoxy-4-formylphenyl 4-fluorobenzoate” is a chemical compound with the empirical formula C16H13FO4 . It has a molecular weight of 288.27 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

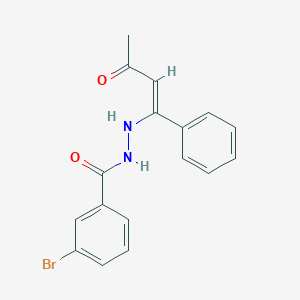

The synthesis of a biologically active 1,2,4-triazole Schiff base, which is similar to our compound of interest, was achieved through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The characterization of the obtained compound was identified utilizing FT-IR, UV–Vis, 1H-, and 13C-NMR spectroscopies .Chemical Reactions Analysis

While specific chemical reactions involving “2-Ethoxy-4-formylphenyl 4-fluorobenzoate” are not available, a related compound, Ethyl 4-fluorobenzoate, is known to undergo N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

2-Ethoxy-4-formylphenyl 4-fluorobenzoate: is used in the synthesis of biologically active compounds, particularly those with a 1,2,4-triazole Schiff base . These compounds exhibit significant antioxidant activity and are of interest due to their potential therapeutic applications.

Electronic and Thermodynamic Property Studies

Researchers utilize 2-Ethoxy-4-formylphenyl 4-fluorobenzoate to study electronic properties like HOMO-LUMO energies and thermodynamic characteristics such as entropy and enthalpy. These studies are crucial for understanding the stability and reactivity of the compound .

Nonlinear Optical (NLO) Material Development

The compound’s potential for developing NLO materials is explored through its first hyperpolarizability and polarizability . NLO materials are important for applications in photonics and telecommunications .

Molecular Electrostatic Potential (MEP) Analysis

MEP analysis of 2-Ethoxy-4-formylphenyl 4-fluorobenzoate helps in understanding the electron distribution within the molecule and predicting sites for nucleophilic and electrophilic attacks .

Chemical Shift Studies in Various Solvents

The compound’s NMR chemical shift values are examined in different solvents to understand solute-solvent interactions, which is vital for drug design and other applications .

Propriétés

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-2-20-15-9-11(10-18)3-8-14(15)21-16(19)12-4-6-13(17)7-5-12/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFICDFJHRQCPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-formylphenyl 4-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9,10-dioxo-4-(4-toluidino)-9,10-dihydroanthracen-1-yl]benzamide](/img/structure/B400635.png)

![N-[9,10-dioxo-4-(2-toluidino)-9,10-dihydroanthracen-1-yl]benzamide](/img/structure/B400636.png)

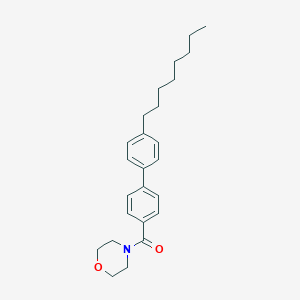

![5-(3-Methylphenyl)-3-(4'-pentyl[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B400641.png)

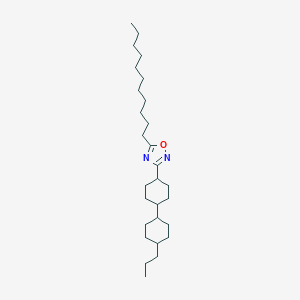

![5-(4-Ethylphenyl)-3-[4'-propyl-1,1'-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole](/img/structure/B400643.png)

![Ethyl 2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400644.png)

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400647.png)

![N-[(E)-(5,6-dichloro-5,6-difluoro-2-bicyclo[2.2.1]heptanyl)methylideneamino]-4-[4-[[(E)-(5,6-dichloro-5,6-difluoro-2-bicyclo[2.2.1]heptanyl)methylideneamino]carbamoyl]phenoxy]benzamide](/img/structure/B400649.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B400650.png)

![3-[(4-bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B400651.png)